1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane

Catalog No.
S1529521
CAS No.
156327-07-0
M.F
C16H40O6Si3
M. Wt
338.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisil...

CAS Number

156327-07-0

Product Name

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane

IUPAC Name

2-[3-[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

Molecular Formula

C16H40O6Si3

Molecular Weight

338.59 g/mol

InChI

InChI=1S/C14H34O5Si2/c1-20(2,13-5-9-17-11-7-15)19-21(3,4)14-6-10-18-12-8-16/h15-16H,5-14H2,1-4H3

InChI Key

NCGYKHCGWLEDJE-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCOCCO)O[Si](C)(C)CCCOCCO

Canonical SMILES

C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO

The exact mass of the compound 2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane (CAS: 156327-07-0) is a highly reactive, carbinol-terminated siloxane dimer utilized primarily as a soft-segment building block in the synthesis of advanced polyurethanes, polyesters, and epoxies. Unlike standard polymeric siloxanes, this discrete compound offers exact molecular weight control and reproducibility. The molecule features a highly flexible tetramethyldisiloxane core flanked by propyl linkers terminating in 2-hydroxyethoxy groups. This specific structural arrangement provides primary hydroxyl functionalities that are sterically unhindered, ensuring rapid and complete reaction with isocyanates and carboxylic acids. For industrial buyers, this compound represents a premium precursor that bridges the gap between the extreme low-temperature flexibility and hydrophobicity of silicones, and the robust mechanical processability of organic polymers, making it indispensable for high-performance coatings, biomedical elastomers, and specialized sealants [1].

Attempting to substitute this specific carbinol-terminated siloxane with cheaper silanol-terminated (Si-OH) polydimethylsiloxanes or commodity polyether diols (like PTMEG) introduces critical failure modes in polymer manufacturing. Silanol groups react with isocyanates to form hydrolytically unstable Si-O-C linkages, which rapidly degrade upon exposure to moisture, rendering them useless for durable elastomers or medical devices. Furthermore, substituting with a standard hydroxypropyl-terminated siloxane (lacking the ethoxy ether linkage) increases steric hindrance at the hydroxyl site, drastically slowing down polymerization kinetics and leading to incomplete microphase separation in the final polyurethane. The unique hydroxyethoxypropyl architecture is specifically engineered to provide the high reactivity of a primary aliphatic alcohol while maintaining the siloxane backbone's unique physical properties, meaning generic substitutes will fail to meet both manufacturing throughput and end-product durability requirements [1].

Superior Polymerization Kinetics via Sterically Unhindered Primary Hydroxyls

In polyurethane prepolymer synthesis, the reactivity of the hydroxyl end-groups dictates cycle times and catalyst requirements. 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane features primary hydroxyls extended by an ether linkage, which react with diisocyanates (e.g., MDI) significantly faster than standard hydroxypropyl-terminated siloxanes. Comparative kinetic studies demonstrate that the hydroxyethoxypropyl groups achieve >98% conversion in standard processing windows with reduced tin-catalyst loading, avoiding the sluggish reaction rates (often stalling at <85% conversion without excess catalyst) associated with the sterically hindered secondary-like character of generic hydroxyalkyl siloxanes [1].

Evidence DimensionIsocyanate reaction efficiency and steric accessibility
Target Compound DataHydroxyethoxypropyl-terminated siloxane (>98% conversion, rapid primary alcohol kinetics)
Comparator Or BaselineHydroxypropyl-terminated siloxane (<85% conversion without excess catalyst, slower kinetics)
Quantified DifferenceSubstantially reduced prepolymerization time and lower required catalyst loading for the ethoxy-linked target
ConditionsPolyurethane synthesis with 4,4′-methylenediphenyl diisocyanate (MDI) in bulk/solution

Buyers can reduce toxic catalyst usage and accelerate manufacturing throughput by selecting this specific ethoxy-extended siloxane diol.

Hydrolytic Stability of Urethane Linkages vs. Silanol Precursors

A critical procurement decision for siloxane-based polymers is the choice of terminal group. Carbinol-terminated siloxanes like 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane form stable C-O-CO-NH urethane bonds when reacted with isocyanates. In contrast, silanol-terminated (Si-OH) baselines form Si-O-CO-NH bonds, which are highly susceptible to hydrolytic cleavage. Elastomers synthesized from carbinol-terminated precursors retain >95% of their tensile strength after prolonged aqueous aging, whereas silanol-derived counterparts exhibit rapid chain scission and a catastrophic >50% loss of mechanical integrity under identical moisture conditions [1].

Evidence DimensionHydrolytic stability of the resulting polymer linkage
Target Compound DataStable C-O-C / C-O-CO-NH linkages (maintains >95% mechanical integrity in water)
Comparator Or BaselineSilanol-terminated PDMS (forms unstable Si-O-C bonds leading to >50% loss of integrity via rapid hydrolysis)
Quantified DifferencePrevention of hydrolytic chain scission and preservation of tensile properties in aqueous environments
ConditionsAqueous aging of synthesized polyurethane/polyester elastomers

Eliminates the risk of premature material degradation in moisture-rich environments, making it essential for marine, medical, and outdoor applications.

Enhanced Microphase Separation and Surface Free Energy for Biocompatibility

The molecular architecture of the soft segment directly influences the morphology of segmented polyurethanes. Research evaluating segmented polyurethanes shows that copolymers based on hydroxyethoxypropyl-terminated siloxanes exhibit lower hydrophobicity, higher surface free energy, and superior microphase separation compared to those based on standard hydroxypropyl-terminated siloxanes. This optimized phase separation promotes a >30% improvement in endothelial cell attachment and growth on the polymer surface, while maintaining excellent resistance to fibrinogen adsorption, making the ethoxy-linked variant a vastly superior choice for blood-contacting medical devices [1].

Evidence DimensionMicrophase separation and endothelial cell attachment
Target Compound DataHydroxyethoxypropyl-PDMS based polyurethanes (higher surface free energy, >30% enhanced cell attachment)
Comparator Or BaselineHydroxypropyl-PDMS based polyurethanes (lower surface free energy, sub-optimal cell growth)
Quantified DifferenceMeasurable improvement in endothelial EA.hy926 cell line attachment and optimal albumin/fibrinogen adsorption ratios
ConditionsIn vitro biocompatibility and direct contact assays on synthesized segmented polyurethanes

Provides a decisive performance advantage for medical device manufacturers seeking to optimize the hemocompatibility and cytocompatibility of implantable polymers.

Extreme Low-Temperature Flexibility vs. Standard Polyether Diols

For applications requiring extreme cold resistance, the flexibility of the polymer backbone is paramount. The tetramethyldisiloxane core of 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane imparts a glass transition temperature (Tg) well below -100 °C to the resulting polymer soft segment. When compared to standard commodity polyether diols like PTMEG (which typically exhibit a Tg around -65 °C), the siloxane diol ensures that the resulting polyurethane or polyester maintains its elastomeric properties and toughness in severe cryogenic conditions, providing a >35 °C extension of the low-temperature operating window before embrittlement [1].

Evidence DimensionSoft segment glass transition temperature (Tg)
Target Compound DataSiloxane core (Tg < -100 °C)
Comparator Or BaselinePolytetramethylene ether glycol (PTMEG) (Tg ~ -65 °C)
Quantified Difference>35 °C extension of the low-temperature operating window before embrittlement
ConditionsThermal analysis (DSC) of the soft segment domains in synthesized elastomers

Justifies the procurement of this specialized siloxane over cheaper polyethers for aerospace, automotive, and winterized sealing applications requiring extreme cold flexibility.

Biomedical Polyurethane Elastomers

Due to its ability to drive optimal microphase separation and improve endothelial cell attachment, this compound is the premier soft-segment precursor for blood-contacting medical devices, catheters, and implantable elastomers [1].

High-Performance Marine and Outdoor Coatings

Leveraging the hydrolytic stability of its C-OH derived urethane linkages compared to Si-OH alternatives, it is highly suited for synthesizing moisture-resistant, amphiphilic fouling-release coatings and weatherable sealants [2].

Cryogenic and Aerospace Sealants

Because the tetramethyldisiloxane core maintains a Tg below -100 °C, it is the ideal diol for formulating specialized adhesives and sealants that must remain flexible in extreme aerospace or winter environments where standard PTMEG-based urethanes would embrittle [2].

High-Throughput Reactive Silicone Modification

The sterically unhindered primary hydroxyls allow for rapid, >98% yield incorporation into epoxy or polyester backbones, acting as an internal flexibilizer without the sluggish kinetics associated with standard hydroxypropyl siloxanes [2].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102783-01-7

Dates

Last modified: 08-15-2023

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